molecular formula C10H9N3O5 B8495335 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

Cat. No. B8495335
M. Wt: 251.20 g/mol
InChI Key: JTIRHOYFDMPXPY-UHFFFAOYSA-N
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-nitro-1H-pyrazole (10.95 g, 96.89 mmol) in dry acetone (219 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (17.80 g, 96.89 mmol) followed by K2CO3 (67.61 g, 484.29 mmol) and TBA bromide (6.24 g, 19.37 mmol). The reaction mixture was stirred at rt overnight. Water (500 mL) was added followed by EA (1000 mL). The aq. layer was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.26. LC-MS-conditions 02: tR=0.84 min. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 5.44 (s, 2H), 6.58 (d, J=3.5 Hz, 1H), 6.93 (d, J=2.5 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 7.60 (d, J=2.3 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
219 mL
Type
solvent
Reaction Step Two
Name
Quantity
67.61 g
Type
reactant
Reaction Step Three
Quantity
6.24 g
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([C:6]1[NH:10][N:9]=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20]Cl)=[CH:18][CH:19]=1)=[O:14].C([O-])([O-])=O.[K+].[K+].[Br-]>CC(C)=O.CC(=O)OCC.O>[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20][N:9]2[CH:8]=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[N:10]2)=[CH:18][CH:19]=1)=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
10.95 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=NN1
Name
Quantity
17.8 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CCl
Name
Quantity
219 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
67.61 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
6.24 g
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(OCC)=O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (50:50 hept-EA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)CN1N=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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